3-Bromo-2,2-bis(bromomethyl)propanol

Description

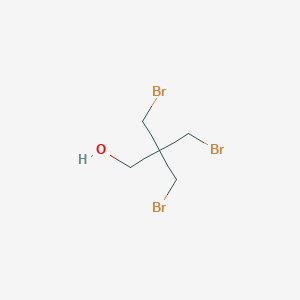

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-bis(bromomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJPOEGPNIVDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br3O | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024641 | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992) | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1522-92-5, 36483-57-5 | |

| Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentaerythritol tribromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036483575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaerythritol tribromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylpropan-1-ol, tribromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TRIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HZ2FQ3KUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol (CAS: 1522-92-5)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is for informational purposes for research and development contexts. 3-Bromo-2,2-bis(bromomethyl)propanol has been identified as a multisite carcinogen in experimental animals and must be handled with extreme caution.

Core Identification and Properties

This compound, also widely known as Tribromoneopentyl Alcohol (TBNPA), is a brominated aliphatic alcohol.[1][2] Its chemical structure features a neopentyl core with three bromine atoms and a single hydroxyl functional group.[2] This structure imparts high stability and a significant bromine content (approximately 73% by weight).[2][3] While it is a valuable reactive intermediate in polymer chemistry, its toxicological profile requires careful consideration for any application, particularly in biological or pharmaceutical research.[4][5]

Chemical and Physical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| CAS Number | 1522-92-5 | [1][4][6] |

| Molecular Formula | C₅H₉Br₃O | [1][7] |

| Molecular Weight | 324.84 g/mol | [1][6][7] |

| Appearance | White to off-white solid, powder, or crystals | [4][5][8] |

| Melting Point | 62-69 °C | [8][9][10] |

| Boiling Point | 131 °C @ 2.5 mmHg | [4][5] |

| Density | 2.19 - 2.28 g/cm³ (Predicted) | [4] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 21.5 ºC) | [4][5][9] |

| Solubility | Soluble in Chloroform, slightly soluble in Methanol | [4][5] |

| Vapor Pressure | 0.032 Pa @ 25 °C | [10][11] |

| pKa | 13.73 ± 0.10 (Predicted) | [5] |

Applications in Industry and Research

Industrial Use as a Reactive Flame Retardant

The primary application of TBNPA is as a reactive flame retardant.[1][3] Its single hydroxyl group allows it to chemically bond into polymer matrices, particularly polyurethanes, through reaction with isocyanate components.[2][12] This reactive nature prevents leaching over time, ensuring long-term fire resistance.[2] Its high bromine content and good solubility in polyurethane systems make it highly effective for producing rigid and flexible foams, coatings, and elastomers that meet stringent fire safety standards.[1][2][3]

Use as a Chemical Intermediate

TBNPA serves as a versatile intermediate for synthesizing higher molecular weight flame retardants and other complex molecules.[2][12][13] For researchers, it is a building block in organic synthesis.[8]

Note for Drug Development Professionals: While some sources mention TBNPA as an intermediate in "pharmaceutical synthesis" or for "proteomics research," no specific therapeutic agents, biological targets, or signaling pathways involving this compound were identified in the available literature.[2][7] Its established carcinogenicity in animal studies is a significant barrier to its direct use in drug development.[4][5]

Experimental Protocols

Synthesis via Phosphorus Tribromide (High Selectivity Method)

This method uses phosphorus tribromide (PBr₃) to achieve higher selectivity compared to HBr-based synthesis, minimizing the formation of mixed brominated species.[14]

Materials:

-

Pentaerythritol (0.2 mol)

-

Tetrachloroethylene (200 mL)

-

Phosphorus tribromide (PBr₃) (Total 0.6 mol, added in three portions)

-

Methanol (1.5 mol)

Procedure:

-

Initial Setup: Suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene in a four-necked flask equipped for heating and stirring.[14]

-

First PBr₃ Addition: Heat the suspension to 100°C. Slowly add the first portion of 0.2 mol of PBr₃ and maintain the reaction for 5 hours.[14]

-

Second PBr₃ Addition: Increase the temperature to 115°C and slowly add the second portion of 0.2 mol of PBr₃. Let the reaction continue for another 5 hours.[14]

-

Third PBr₃ Addition: Raise the temperature to 130°C and add the final 0.2 mol portion of PBr₃. Maintain the reaction for 5 hours.[14]

-

Solvent Removal: After the reaction is complete, distill off the tetrachloroethylene under reduced pressure to obtain the crude intermediate.[14]

-

De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours to yield the crude product.[14]

-

Purification: Filter the reaction mixture. Wash the resulting filter cake with water until the filtrate is pH neutral. The final product is obtained after suction filtering and drying the cake.[14]

Purity Assessment Protocols

Accurate characterization is critical. Impurities can include residual starting materials or other brominated species.[15]

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and identify impurities.

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃).[15]

-

Analysis: Acquire the ¹H NMR spectrum. The expected signals for a related compound, this compound, are around δ 3.49 ppm (singlet, 6H, CH₂Br) and δ 5.26 ppm (triplet, 1H, OH).[16] Integrate peaks to determine the relative purity.

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify volatile impurities and quantify purity.

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like dichloromethane.[15]

-

Instrumentation: Use a standard GC-MS system with a capillary column suitable for polar analytes.

-

Analysis: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.[15] Purity is calculated based on the relative peak area of the main component in the total ion chromatogram. Impurities can be identified by comparing their mass spectra against a library.[15]

Visualized Workflows and Logic

The following diagrams illustrate key processes related to the synthesis, handling, and analysis of this compound.

Caption: High-selectivity synthesis workflow for TBNPA.

Caption: Safety and handling workflow for TBNPA.

Caption: Decision tree for selecting a purity analysis method.

Toxicology and Safety

Handling this compound requires strict adherence to safety protocols due to its significant hazards.

GHS Hazard Identification

| Hazard Code(s) | Statement | Citations |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [6][8] |

| H315 | Causes skin irritation | [6][8] |

| H319 | Causes serious eye irritation | [6][8] |

| R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed | [5] |

| R36/37/38 | Irritating to eyes, respiratory system and skin | [5] |

Carcinogenicity

Tribromoneopentanol has been shown to be a multisite carcinogen in experimental animals.[4][5] The structurally related compound 2,2-bis(bromomethyl)-1,3-propanediol is also recognized by the National Toxicology Program as a compound that can cause cancer.[17][18] This information is of critical importance and suggests that exposure should be minimized through rigorous engineering and administrative controls.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[19][20] Eyewash stations and safety showers must be readily accessible.[21]

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields.[19][20]

-

Skin Protection: Wear chemical-resistant gloves and a lab coat or impervious clothing to prevent skin contact.[19][20]

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used.[19][20]

-

Storage: Store in a cool, dry, dark, and well-ventilated location in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[4][5][19]

First Aid Measures

| Exposure Route | First Aid Procedure | Citations |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, seek medical attention. | [19][20] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [19][20] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present. Seek immediate medical attention. | [19][20] |

| Ingestion | DO NOT induce vomiting. If the person is conscious, rinse their mouth and give 1-2 glasses of water to dilute. Seek immediate medical attention. | [19][20] |

References

- 1. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 2. Tribromoneopentyl Alcohol: Versatile Applications From Reactive Flame Retardant in Polyurethanes To Pharmaceutical Intermediateâ - Industry news - News [rixingxincai.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. This compound | 1522-92-5 [chemicalbook.com]

- 5. 1522-92-5 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 1522-92-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Pentaerythritol tribromide, 98% 1522-92-5 India [ottokemi.com]

- 9. Dyes|Solvent Dyes|Photoinitiators|Biocides--ChemFine International Co., Ltd. (CFI) [chemfineinternational.com]

- 10. Trisbromoneopentyl alcohol | 36483-57-5 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. oceanchem-group.com [oceanchem-group.com]

- 13. guidechem.com [guidechem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. echemi.com [echemi.com]

- 17. 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. benchchem.com [benchchem.com]

- 21. fishersci.com [fishersci.com]

physicochemical properties of 3-Bromo-2,2-bis(bromomethyl)propanol

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2,2-bis(bromomethyl)propanol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This compound, also known as Tribromoneopentyl Alcohol (TBNPA), is a brominated flame retardant and a versatile synthetic intermediate.[1][2][3] Its utility in various applications, including the synthesis of complex molecular architectures like 3,3-disubstituted oxetanes for medicinal chemistry, necessitates a thorough understanding of its physicochemical properties.[4] This guide provides a comprehensive overview of the core physicochemical data for this compound, details common experimental protocols for their determination, and presents logical workflows for its analysis.

Physicochemical Properties

The properties of this compound are summarized below. It is typically a white solid or powder.[2][3][5] The reported values for properties such as melting point show some variation across different sources, which may be attributed to the purity of the samples analyzed.

| Property | Value | Reference(s) |

| IUPAC Name | 3-bromo-2,2-bis(bromomethyl)propan-1-ol | |

| Synonyms | Tribromoneopentyl alcohol, Pentaerythritol tribromohydrin, TBNPA | [3][5] |

| CAS Number | 1522-92-5 | [5] |

| Molecular Formula | C₅H₉Br₃O | [5] |

| Molecular Weight | 324.87 g/mol | [5] |

| Appearance | White solid | [2][5] |

| Melting Point | 62-67 °C, 64-66 °C, 90-95 °C | [1][3][5] |

| Boiling Point | 286.4 °C at 760 mmHg, 131 °C at 2.5 mmHg | [1][2] |

| Density | 2.28 g/cm³, 2.192 g/cm³ (Predicted) | [1][2][3] |

| Solubility | Water: 2 g/L at 25 °C, also reported as insoluble. Organic Solvents: Soluble in Chloroform, Slightly soluble in Methanol. | [1][2] |

| pKa | 13.73 ± 0.10 (Predicted) | [3] |

| Flash Point | 127 °C | [1] |

| Vapor Pressure | 0.032 Pa at 25 °C | [1] |

| Refractive Index | 1.587 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application and handling of chemical compounds. Below are detailed methodologies for key experiments.

Synthesis using Phosphorus Tribromide (PBr₃)

A common method for synthesizing this compound involves the reaction of pentaerythritol with phosphorus tribromide, which offers high reactivity and selectivity.[6][7]

Methodology:

-

Initial Setup: Suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL) in a four-necked flask.[6]

-

Stepwise PBr₃ Addition:

-

Slowly add the first portion of PBr₃ (0.2 mol) at 100°C and allow the reaction to proceed for 5 hours.[6]

-

Increase the temperature to 115°C and add the second portion of PBr₃, continuing the reaction for another 5 hours.[6]

-

Raise the temperature to 130°C, add the final portion of PBr₃, and maintain the reaction for 5 hours.[6]

-

-

Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain the intermediate product.[6]

-

De-esterification: Add methanol (1.5 mol) to the intermediate and reflux at 70°C for 5 hours.[6]

-

Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. The final product is obtained after suction filtering and drying.[6]

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. The capillary method is a standard and widely used technique.[8]

Methodology:

-

Sample Preparation: Ensure the solid sample is completely dry and finely powdered.[8][9] Pack a small amount of the sample into a capillary tube (sealed at one end) to a height of 1-2 mm.[9][10]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or Thiele tube. Attach the capillary to a thermometer if using a Thiele tube.[10]

-

Heating: Heat the apparatus. For an unknown sample, a rapid initial heating can determine an approximate melting range. For a more accurate measurement, heat slowly (approx. 1-2°C per minute) as the temperature approaches the expected melting point.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[11]

Density Determination of a Solid (Volume Displacement Method)

This method determines density by measuring the volume of a liquid displaced by the solid.[12]

Methodology:

-

Mass Measurement: Accurately weigh the solid sample using an analytical balance and record its mass.[13][14]

-

Initial Volume Measurement: Fill a measuring cylinder with a liquid in which the solid is insoluble (e.g., water) to a known initial volume (V₁).[12][14]

-

Volume Displacement: Gently immerse the solid sample completely into the liquid in the measuring cylinder, ensuring no splashing.[13][14]

-

Final Volume Measurement: Record the new volume of the liquid (V₂). The volume of the solid is the difference between the final and initial volumes (V = V₂ - V₁).[12][14]

-

Calculation: Calculate the density using the formula: Density = Mass / Volume.[13]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[15]

Methodology:

-

Setup: Place a known volume or mass of the solvent (e.g., 100 mL) in a container and maintain a constant temperature.[15][16]

-

Solute Addition: Add a small, pre-weighed amount of the solid solute to the solvent.[15][17]

-

Dissolution: Stir or shake the mixture vigorously to ensure thorough mixing and facilitate dissolution.[15][17]

-

Saturation Point: Continue adding small portions of the solute until a point is reached where it no longer dissolves, and a small amount of excess solid remains. This indicates that the solution is saturated.[15]

-

Mass Calculation: Determine the total mass of the solute that was successfully dissolved by subtracting the mass of the remaining, undissolved solid from the total mass added.[15] The solubility is then expressed as mass of solute per volume (or mass) of solvent.

Visualizations

Diagrams created using Graphviz to illustrate key relationships and workflows.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1522-92-5 [chemicalbook.com]

- 3. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. wjec.co.uk [wjec.co.uk]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol from Pentaerythritol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol, a valuable intermediate in the fields of flame retardants and pharmaceutical development. The document details two primary synthetic methodologies, starting from pentaerythritol, and presents quantitative data, experimental protocols, and reaction mechanisms to aid researchers in their synthetic endeavors.

Introduction

This compound, also known as tribromoneopentyl alcohol, is a key chemical building block characterized by a neopentyl core with three primary bromine atoms and one primary hydroxyl group. This unique structure imparts desirable properties for various applications. It is extensively used as a reactive flame retardant in the production of polymers such as polyurethanes and polyesters. In the pharmaceutical industry, it serves as a precursor for the synthesis of complex molecules and spirocyclic scaffolds, which are of growing interest in drug discovery. This guide focuses on the two most common and effective methods for its synthesis from the readily available starting material, pentaerythritol: the hydrogen bromide/acetic acid method and the phosphorus tribromide method.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the two primary synthetic routes for this compound.

Table 1: Comparison of Synthetic Methods

| Parameter | Method 1: Hydrogen Bromide/Acetic Acid | Method 2: Phosphorus Tribromide |

| Primary Reagents | Pentaerythritol, 40% aq. HBr, H₂SO₄, Acetic Acid | Pentaerythritol, PBr₃, Methanol |

| Solvent | Acetic Acid/Water | Tetrachloroethylene |

| Reported Yield | 66.8%[1] | 90%[2] |

| Key Reaction Steps | Bromination, Recrystallization | Bromination, De-esterification, Purification |

| Purity Concerns | Formation of di-substituted and acetate by-products.[2][3] | Requires de-esterification to remove phosphorus by-products. |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₉Br₃O |

| Molecular Weight | 324.84 g/mol |

| Appearance | White solid |

| Melting Point | 64-66 °C |

| ¹H NMR (CDCl₃) | Signals corresponding to -CH₂Br and -CH₂OH groups. |

| ¹³C NMR (CDCl₃) | Signals corresponding to quaternary carbon, -CH₂Br, and -CH₂OH carbons.[4] |

Reaction Mechanisms

The synthesis of this compound from pentaerythritol can proceed through different mechanisms depending on the chosen brominating agent.

Hydrogen Bromide/Acetic Acid Method

The reaction of pentaerythritol with hydrogen bromide in the presence of a strong acid like sulfuric acid and acetic acid as a solvent is believed to proceed through a series of nucleophilic substitution reactions. The mechanism can be described as follows:

-

Protonation of Hydroxyl Groups: The hydroxyl groups of pentaerythritol are protonated by the strong acid (H₃O⁺ from HBr and H₂SO₄), converting them into good leaving groups (water).

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon atom and displacing a water molecule. This process occurs sequentially for three of the four hydroxyl groups.

-

Formation of Acetate Esters: A competing reaction is the esterification of the hydroxyl groups with acetic acid, which can lead to the formation of acetate by-products. These esters typically need to be hydrolyzed in a separate step to yield the desired alcohol.[2][3]

Phosphorus Tribromide Method

The reaction with phosphorus tribromide (PBr₃) is generally considered more selective and proceeds via an Sₙ2 mechanism.[5][6]

-

Activation of Hydroxyl Groups: The oxygen of a hydroxyl group in pentaerythritol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion and forming a good leaving group (a dibromophosphite ester).

-

Nucleophilic Substitution: The displaced bromide ion then performs a backside attack on the carbon atom bearing the activated hydroxyl group, leading to the formation of a C-Br bond and the release of the phosphorus-containing leaving group. This process is repeated for three of the hydroxyl groups.

-

De-esterification: The reaction can form phosphorus-containing ester intermediates which are then hydrolyzed, often by the addition of an alcohol like methanol, to yield the final this compound.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from pentaerythritol.

Method 1: Synthesis using Hydrogen Bromide and Acetic Acid

This method involves the direct bromination of pentaerythritol using a mixture of hydrobromic acid, sulfuric acid, and acetic acid.

Materials:

-

Pentaerythritol (10 g, 0.073 mol)

-

40% Hydrobromic acid (50 mL)

-

Concentrated Sulfuric acid (7 mL)

-

Glacial Acetic acid (5.0 mL)

-

Water/Ethanol mixture (1:20 v/v) for recrystallization

Procedure:

-

In a 250 mL three-neck flask equipped with a reflux condenser and a stirrer, add pentaerythritol (10 g) and 40% hydrobromic acid (50 mL). Stir the mixture.

-

Slowly add concentrated sulfuric acid (7 mL) to the flask from a pressure-equalizing funnel.

-

After the addition is complete, heat the reaction mixture to reflux at 115 °C for approximately 2 hours.

-

Add glacial acetic acid (5.0 mL) to the reaction mixture and continue to reflux for an additional 25 hours to ensure the reaction goes to completion.[1]

-

After cooling, remove a large amount of the liquid by vacuum distillation. This will result in an orange-red viscous crude product.

-

Purify the crude product by recrystallizing it multiple times from a mixture of water and ethanol (1:20 v/v).

-

Filter the purified white, powder-like solid and dry it under vacuum to obtain pure 2,2-Bis(bromomethyl)propane-1,3-diol (a di-substituted product, further reaction would be needed for the tri-substituted product under these conditions, though the patent aims for the diol). The reported yield for the dibrominated product is 66.8%.[1] To obtain the tribrominated product, reaction conditions would need to be adjusted, likely with higher concentrations of HBr and longer reaction times.

Method 2: Synthesis using Phosphorus Tribromide

This method utilizes the higher selectivity of phosphorus tribromide for the conversion of alcohols to bromides.

Materials:

-

Pentaerythritol (0.2 mol)

-

Phosphorus tribromide (PBr₃) (total of 0.6 mol, added in portions)

-

Tetrachloroethylene (200 mL)

-

Methanol (1.5 mol)

Procedure:

-

In a four-necked flask, suspend pentaerythritol (0.2 mol) in tetrachloroethylene (200 mL).[2]

-

Slowly add the first portion of PBr₃ (0.2 mol) at 100 °C and allow the reaction to proceed for 5 hours.[2]

-

Increase the temperature to 115 °C and add the second portion of PBr₃ (0.2 mol). Let the reaction continue for another 5 hours.[2]

-

Raise the temperature to 130 °C and add the final portion of PBr₃ (0.2 mol). Maintain the reaction for 5 hours.[2]

-

Distill off the tetrachloroethylene under reduced pressure at 146 °C to obtain a pale yellow liquid intermediate.[2]

-

Add methanol (1.5 mol) to the intermediate and reflux at 70 °C for 5 hours for de-esterification.[2]

-

Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral.

-

Suction filter and dry the filter cake to obtain the final product. The reported yield for this method is 90%.[2]

Visualizations

The following diagrams illustrate the chemical reaction pathways and a general experimental workflow.

Caption: Reaction pathway from pentaerythritol to the final product.

Caption: A generalized experimental workflow for the synthesis.

References

3-Bromo-2,2-bis(bromomethyl)propanol structural formula and isomers

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol

Introduction

This compound, also known as tribromoneopentyl alcohol (TBNPA), is a brominated flame retardant and a versatile chemical intermediate.[1][2] Its structure, containing three bromine atoms and a reactive hydroxyl group, makes it a valuable component in the synthesis of polymers and other organic molecules.[3] This guide provides a comprehensive overview of its structural formula, isomers, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in drug development and chemical sciences.

Structural Formula and Isomers

The chemical structure of this compound is central to its reactivity and function.

1.1. Structural Formula

The IUPAC name for this compound is 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Its molecular formula is C₅H₉Br₃O.[4][5][6] The structure consists of a central quaternary carbon atom bonded to a hydroxymethyl group (-CH₂OH) and three bromomethyl groups (-CH₂Br), though the IUPAC name suggests one of the bromines is on a different carbon. Based on the common synonym "tribromoneopentyl alcohol" and its synthesis from pentaerythritol, the structure is derived from neopentyl alcohol with three of the methyl hydrogens substituted by bromine atoms. The CAS number for this compound is 1522-92-5.[7]

1.2. Isomers

While this compound itself is a specific structure, isomers with the same molecular formula (C₅H₉Br₃O) exist. These are primarily positional isomers, where the bromine atoms and the hydroxyl group are arranged differently on the five-carbon backbone. Some potential isomers include:

-

1,2,3-Tribromopentan-4-ol

-

1,2,4-Tribromopentan-3-ol

-

2,3,4-Tribromopentan-1-ol

It is important to note that during the synthesis of related brominated compounds, such as 2,2-bis(bromomethyl)propane-1,3-diol, structural isomers can be present as impurities in technical grade products.[8]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Br₃O | [4][5][6] |

| Molar Mass | 324.84 g/mol | [2][4][5][6] |

| Appearance | White to off-white solid/powder | [2][4][7] |

| Melting Point | 62-67 °C or 90-95 °C | [4][7] |

| Boiling Point | 286.4 °C at 760 mmHg | [4] |

| Density | 2.28 g/cm³ | [4] |

| Water Solubility | 2 g/L at 25 °C | [4] |

| Refractive Index | 1.587 | [4] |

| Vapor Pressure | 0.032 Pa at 25 °C | [4] |

| Flash Point | 127 °C | [4] |

| Storage Temperature | Room temperature, sealed in a dry, dark location | [4][7] |

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment of brominated propanols are essential for obtaining reliable and reproducible results.

3.1. Synthesis from Pentaerythritol using Phosphorus Tribromide (PBr₃)

This method is noted for its higher reactivity and selectivity compared to using hydrogen bromide.[3][9]

Materials:

-

Pentaerythritol

-

Phosphorus tribromide (PBr₃)

-

Tetrachloroethylene (solvent)

-

Methanol

Procedure:

-

Initial Setup: Suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene in a four-necked flask.[9]

-

First PBr₃ Addition: Slowly add 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.[9]

-

Second PBr₃ Addition: Increase the temperature to 115°C and add a second portion of PBr₃. Let the reaction continue for another 5 hours.[9]

-

Third PBr₃ Addition: Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.[9]

-

Work-up: Distill off the tetrachloroethylene under reduced pressure to obtain a pale yellow liquid intermediate.[9]

-

De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.[9]

-

Purification: Filter the reaction mixture and wash the filter cake with water until the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.[9]

3.2. Synthesis of a Derivative for Drug Development

This compound (TBNPA) serves as a precursor for key intermediates in drug synthesis, such as for the tuberculosis drug candidate TBI-223.[10]

Protocol: Oxetane Ring Formation from TBNPA

-

Reaction Setup: In a suitable reactor, dissolve tribromoneopentyl alcohol (TBNPA) in a solvent like toluene.[10]

-

Base Addition: Add an aqueous solution of sodium hydroxide to the reactor.[10]

-

Reaction: Heat the mixture to reflux and maintain vigorous stirring for 12 hours.[10]

-

Work-up: After cooling, separate the organic layer. Wash it with water and then with brine.[10]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3,3-bis(bromomethyl)oxetane, can be purified by distillation.[10]

3.3. Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying the main product and any impurities.[11]

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized product at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate.[11]

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.[11]

-

Data Acquisition: The mass spectrometer should be set to scan a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode.[11]

-

Analysis: Analyze the resulting total ion chromatogram. The peak area is proportional to the component's concentration. Identify the main product peak and impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST).[11]

Visualizations

Diagrams illustrating workflows and logical relationships provide a clear visual summary of complex processes.

Caption: Synthesis workflow for this compound.

Caption: Decision tree for selecting an analytical purity assessment method.

References

- 1. This compound | 1522-92-5 [chemicalbook.com]

- 2. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. China this compound CAS 1522-92-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 6. This compound|1522-92-5--AN PharmaTech Co Ltd [anpharma.net]

- 7. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Solubility Profile of 3-Bromo-2,2-bis(bromomethyl)propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2,2-bis(bromomethyl)propanol, a reactive flame retardant also known as Tribromoneopentyl Alcohol (TBNPA). Understanding the solubility of this compound is critical for its application in various formulations, including polyurethanes, elastomers, and coatings. This document presents quantitative solubility data in common solvents, outlines a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid solute in a liquid solvent is defined as the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is crucial for a variety of applications, from chemical synthesis and formulation to assessing the environmental fate and bioavailability of a compound. Factors influencing solubility include the chemical structure of the solute and solvent (polarity, hydrogen bonding capacity), temperature, and pressure.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in several common solvents. This data has been compiled from various technical datasheets.

| Solvent | Temperature | Solubility |

| Methanol | 18°C | 270 g/100g [1][2] |

| Ethanol | 18°C | 199 g/100g [1][2] |

| Toluene | 18°C | 44 g/100g [1][2] |

| Toluene | 40°C | 230 g/100g [2] |

| Water | 25°C | 0.2 g/100mL[3][4] |

It is also reported to have high solubility in polyurethane systems.[3][5][6][7] Conversely, some sources describe it as being insoluble in water.[8][9]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in peer-reviewed literature, a standard and widely accepted method is the "shake-flask" or "flask method," which is also a basis for guidelines such as OECD Guideline 105 for water solubility. The following is a generalized experimental protocol that can be adapted to determine the solubility of this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Glass flasks with stoppers or screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the constant temperature for a period (e.g., 24 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant liquid using a pipette. To avoid drawing up solid particles, the pipette tip should be positioned well above the settled solid.

-

Filtration: Immediately filter the collected sample through a syringe filter that is compatible with the solvent to remove any undissolved microparticles. The filter should be pre-conditioned with the solution to avoid loss of solute due to adsorption.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or g/100 g, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the key steps for determining the solubility of a solid compound.

References

In-Depth Technical Guide: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, commonly known as Tribromoneopentyl alcohol (TBNPA), is a reactive brominated flame retardant. Its high bromine content, approximately 73% by weight, combined with its thermal, hydrolytic, and light stability, makes it a valuable component in the synthesis of fire-resistant polymers.[1][2] The presence of a hydroxyl group allows TBNPA to be chemically incorporated into the polymer matrix, offering a permanent flame retardant solution with reduced potential for leaching.[1][2][3] This technical guide provides a comprehensive overview of TBNPA, including its synonyms, chemical properties, synthesis protocols, applications in polyurethane foams, and toxicological profile.

Synonyms and Chemical Identifiers

A variety of synonyms and identifiers are used for this compound in scientific literature and commercial applications. These are summarized in the table below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | 3-Bromo-2,2-bis(bromomethyl)propan-1-ol |

| Common Names | Tribromoneopentyl Alcohol (TBNPA) |

| Trisbromoneopentyl alcohol | |

| Synonyms | 2,2,2-Tris(bromomethyl)ethanol |

| 2,2-Bis(bromomethyl)-3-bromo-1-propanol | |

| Pentaerythritol tribromide | |

| 1-Propanol, 3-bromo-2,2-bis(bromomethyl)- | |

| CAS Numbers | 36483-57-5 |

| 1522-92-5 | |

| Commercial Names | FR-513 |

Physicochemical Properties

The key physicochemical properties of TBNPA are summarized in the following table. These properties are critical for its application in polymer synthesis and for understanding its environmental fate.

| Property | Value | Test Method |

| Molecular Formula | C5H9Br3O | - |

| Molecular Weight | 324.84 g/mol | - |

| Appearance | White to off-white flakes or powder | Visual |

| Bromine Content | ~73% | XRF analysis |

| Melting Range | 64 - 67 °C | Melting point apparatus (open capillary) |

| Acid Value | ≤ 0.15 mg KOH/g | Titration |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

| Solubility ( g/100ml @ 25°C) | ||

| Ethanol | 199 | Visual |

| Methanol | 270 | Visual |

| Toluene | 44 | Visual |

| Water | 0.2 | Visual |

Data compiled from various technical datasheets.[4]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing TBNPA involves the reaction of pentaerythritol with a brominating agent, such as hydrobromic acid or phosphorus tribromide. A representative protocol using hydrobromic acid is detailed below.

Materials:

-

Pentaerythritol (PER)

-

Hydrobromic acid (48%)

-

Glacial acetic acid (solvent)

-

Acetic anhydride (catalyst)

-

Methanol

Procedure:

-

Esterification:

-

In a reaction vessel, combine 0.4 mol of pentaerythritol, 100 ml of glacial acetic acid, and 1.2 mol of acetic anhydride.

-

Heat the mixture to 125°C.

-

Slowly add 0.44 mol of hydrobromic acid to the reaction mixture.

-

Maintain the reaction at 125°C for 5 hours.

-

-

Work-up and De-esterification:

-

After the reaction is complete, remove the acetic acid by vacuum distillation to obtain the ester of bromopentaerythritol.

-

Add an excess of methanol (0.6 mol) to the resulting ester.

-

Reflux the mixture at 80°C to facilitate the ester exchange reaction, yielding TBNPA.

-

This protocol is a summary of a common synthetic method.[5] Yields and purity can vary based on specific reaction conditions.

Caption: A simplified workflow for the synthesis of TBNPA.

Purity Assessment

The purity of synthesized TBNPA can be assessed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for identifying and quantifying impurities.

GC-MS Protocol Outline:

-

Sample Preparation: Prepare a dilute solution of the TBNPA sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Separation: Utilize a suitable GC column (e.g., a non-polar or medium-polarity column) with a programmed temperature gradient to separate the components of the mixture.

-

Detection and Analysis: The separated components are introduced into the mass spectrometer. The resulting mass spectra can be compared to a library (e.g., NIST) to identify impurities. The relative peak areas in the chromatogram can be used to estimate the purity of the TBNPA.

Application in Flame Retardant Polyurethane Foams

TBNPA is primarily used as a reactive flame retardant in the production of polyurethane (PU) foams. Its hydroxyl group reacts with isocyanate groups, incorporating the flame retardant into the polymer backbone.

General Experimental Protocol for Rigid PU Foam Preparation

While specific formulations are often proprietary, a general procedure for preparing rigid polyurethane foam with TBNPA is as follows:

Materials:

-

Polyol (e.g., a sucrose- or sorbitol-based polyether polyol)

-

TBNPA

-

Surfactant (e.g., silicone-based)

-

Catalyst (e.g., an amine catalyst)

-

Blowing agent (e.g., water, cyclopentane)

-

Polymeric Methylene Diphenyl Diisocyanate (pMDI)

Procedure:

-

Component A Preparation: In a suitable container, thoroughly mix the polyol, TBNPA, surfactant, catalyst, and blowing agent to form a homogenous "A-side" premix. The amount of TBNPA can be varied to achieve the desired level of flame retardancy.

-

Mixing: Add the pMDI ("B-side") to the A-side premix and stir vigorously with a high-speed mechanical stirrer for a short period (e.g., 5-10 seconds).

-

Foaming and Curing: Immediately pour the reacting mixture into a mold and allow it to free-rise. The foam is then cured at room temperature or in an oven to achieve its final properties.

Note: The exact ratios of the components will depend on the desired foam density, mechanical properties, and flame retardancy.

Mechanism of Flame Retardancy

The flame retardant action of TBNPA in polyurethane foams primarily occurs in the gas phase during combustion.

References

- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. knowde.com [knowde.com]

- 4. 2017erp.com [2017erp.com]

- 5. Thermal and Flammability Analysis of Polyurethane Foams with Solid and Liquid Flame Retardants: Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactive Flame Retardant Applications of 3-Bromo-2,2-bis(bromomethyl)propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-bis(bromomethyl)propanol, also known as Tribromoneopentyl alcohol (TBNPA), is a reactive flame retardant of significant interest in polymer chemistry. Its molecular structure, featuring three bromine atoms and a reactive hydroxyl group, allows for its covalent incorporation into various polymer matrices. This integration provides permanent flame retardancy, mitigating the issues of leaching and environmental contamination associated with additive flame retardants. This technical guide provides a comprehensive overview of the synthesis, applications, and flame retardant mechanisms of this compound, with a focus on its use in polyurethanes, epoxy resins, and polyesters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1522-92-5, 36483-57-5 |

| Molecular Formula | C₅H₉Br₃O |

| Molecular Weight | 324.84 g/mol |

| Appearance | White solid/powder |

| Melting Point | 62-67 °C |

| Boiling Point | 286.4 °C at 760 mmHg |

| Density | 2.28 g/cm³ |

| Solubility | Insoluble in water; soluble in various organic solvents. |

| Bromine Content | Approximately 73% |

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of pentaerythritol. Two common methods utilize either phosphorus tribromide or hydrobromic acid as the brominating agent.

Synthesis via Phosphorus Tribromide

This method offers high reactivity and selectivity.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 0.2 mol of pentaerythritol in 200 mL of tetrachloroethylene.

-

Stepwise Addition of PBr₃:

-

Slowly add the first portion of 0.2 mol of PBr₃ at 100°C and allow the reaction to proceed for 5 hours.

-

Increase the temperature to 115°C and add the second portion of PBr₃. Let the reaction continue for another 5 hours.

-

Raise the temperature to 130°C and add the final portion of PBr₃. Maintain the reaction for 5 hours.

-

-

Work-up: Distill off the tetrachloroethylene under reduced pressure at 146°C to obtain a pale yellow liquid intermediate.

-

De-esterification: Add 1.5 mol of methanol to the intermediate and reflux at 70°C for 5 hours.

-

Purification: Filter the reaction mixture and wash the filter cake with water until the pH of the filtrate is neutral. Suction filter and dry the filter cake to obtain the final product.

Synthesis via Hydrobromic Acid

Traditional methods using hydrobromic acid often result in a mixture of di- and tri-substituted products, leading to lower purity.[1]

Reactive Flame Retardant Applications

The hydroxyl group of this compound allows it to be chemically incorporated into the polymer backbone, making it a reactive flame retardant. This covalent bonding prevents leaching, ensuring permanent flame retardancy.[2]

Polyurethane Foams

This compound is widely used in both rigid and flexible polyurethane foams.[3] Its high bromine content and reactivity with isocyanates make it an effective flame retardant in these systems.

Experimental Protocol for Polyurethane Foam:

-

Premix Preparation: In a reaction vessel, thoroughly mix the polyol (e.g., polyether polyol), this compound, catalyst (e.g., dibutyltin dilaurate), surfactant (e.g., silicone-based), and blowing agent (e.g., water). The amount of this compound is calculated based on the desired bromine content in the final polymer.

-

Isocyanate Addition: Add the stoichiometric amount of isocyanate (e.g., MDI or TDI) to the premix and stir vigorously for a short period (e.g., 10-30 seconds).

-

Foaming and Curing: Pour the reacting mixture into a mold and allow it to foam and cure at room temperature, followed by post-curing in an oven at a specified temperature (e.g., 70-100°C).

Quantitative Data (Representative):

| Polymer System | Bromine Content (%) | Flame Retardancy Test | Result |

| Rigid Polyurethane Foam | 10-15 | UL-94 | V-0 |

| Flexible Polyurethane Foam | 8-12 | Limiting Oxygen Index (LOI) | >25% |

Note: This data is for a closely related tribromo analogue and is representative of the expected performance.

Epoxy Resins

This compound can be used as a reactive flame retardant in epoxy resins. The hydroxyl group reacts with the epoxy groups or curing agents, incorporating the bromine-containing moiety into the crosslinked network.

Experimental Protocol for Epoxy Resin:

A general procedure involves blending the this compound with the epoxy resin and a suitable curing agent, followed by a curing cycle at elevated temperatures. The specific proportions and curing conditions will depend on the desired properties of the final material.

Quantitative Data:

Specific quantitative data on the flame retardancy and mechanical properties of epoxy resins containing this compound is limited in publicly available literature. However, it is expected that incorporating 15-20% by weight of bromine would be necessary to achieve a UL-94 V-0 rating.[4]

Unsaturated Polyester Resins

In unsaturated polyester resins, this compound can be incorporated during the polyesterification reaction. Its hydroxyl group reacts with the dicarboxylic acids or anhydrides, making it an integral part of the polyester chain.

Experimental Protocol for Unsaturated Polyester Resin:

-

Reaction Setup: In a reaction flask equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal, charge the diols (including this compound), dicarboxylic acids (e.g., maleic anhydride, phthalic anhydride), and a glycol (e.g., propylene glycol).

-

Esterification: Heat the mixture under a nitrogen atmosphere, typically in a two-stage process. The first stage is conducted at around 150-160°C, and the second stage at a higher temperature (e.g., 180-220°C), until the desired acid number is reached.

-

Blending: Cool the resulting unsaturated polyester resin and blend it with a reactive diluent, such as styrene.

Quantitative Data (Representative):

| Polymer System | Bromine Content (%) | Flame Retardancy Test | Result |

| Unsaturated Polyester Resin | 15-20 | UL-94 | V-0 |

Note: This data is for a closely related tribromo analogue and is representative of the expected performance.

Mechanism of Flame Retardancy

The flame retardant action of this compound occurs primarily in the gas phase. During combustion, the C-Br bonds break, releasing bromine radicals (Br•) into the flame. These bromine radicals interfere with the high-energy, propagating radicals of combustion (H• and OH•) through a series of radical scavenging reactions. This process reduces the concentration of these highly reactive species, replacing them with less reactive bromine-containing species, thereby quenching the flame.

The key reactions in the gas-phase inhibition cycle are:

-

Formation of HBr: The flame retardant decomposes to release bromine atoms (Br•). These atoms then react with the polymer fuel (R-H) to form hydrogen bromide (HBr).

-

R-H + Br• → R• + HBr

-

-

Radical Scavenging: The HBr then reacts with the highly energetic hydroxyl (OH•) and hydrogen (H•) radicals that are crucial for flame propagation.

-

H• + HBr → H₂ + Br•

-

OH• + HBr → H₂O + Br•

-

This cycle effectively removes the key chain-carrying radicals from the combustion process, leading to flame suppression.

Conclusion

This compound is a highly effective reactive flame retardant due to its high bromine content and its ability to be chemically integrated into polymer networks. This covalent bonding ensures long-term, stable flame retardancy in a variety of polymers, including polyurethanes, epoxy resins, and polyesters. The primary mechanism of action is through gas-phase radical scavenging, which effectively interrupts the combustion cycle. While specific quantitative data on its performance in all polymer systems is not extensively available in open literature, the provided protocols and representative data serve as a strong foundation for researchers and professionals in the development of flame-retardant materials. Further research into the optimization of its use in different polymer matrices and its effect on mechanical properties will continue to expand its range of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 4. electronics.org [electronics.org]

The Versatility of 3-Bromo-2,2-bis(bromomethyl)propanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,2-bis(bromomethyl)propanol, also known as tribromoneopentyl alcohol (TBNPA), is a versatile building block in organic synthesis, primarily recognized for its role as a reactive flame retardant.[1] Its trifunctional nature, possessing three bromine atoms and a reactive hydroxyl group, allows for its incorporation into a wide array of molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, covering its application in the synthesis of flame retardants, hyperbranched polymers, dendrimers, and heterocyclic compounds. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its application in research and development.

Introduction

This compound is a white solid organic compound with the chemical formula C₅H₉Br₃O.[2][3] Its structure is characterized by a neopentyl core with three bromomethyl groups and a primary hydroxyl group. This unique combination of functional groups makes it a valuable intermediate in various synthetic transformations. The high bromine content and the presence of a reactive hydroxyl group are key to its primary application as a reactive flame retardant, where it can be chemically integrated into polymer matrices to impart permanent flame retardancy.[1][4] Beyond this, its structure serves as an AB₂-type monomer, facilitating the one-pot synthesis of complex hyperbranched polymers and dendrimers.[5][6] Furthermore, the dihalo-alcohol motif is a precursor for the construction of strained heterocyclic rings of interest in medicinal chemistry.[7]

Synthesis of this compound

The most common synthetic routes to this compound start from the readily available polyol, pentaerythritol. The key transformation involves the selective bromination of three of the four hydroxyl groups.

Synthesis via Bromine and Sulfur

A method utilizing bromine and sulfur in acetic acid provides a high-yielding route to the target compound.[1][8]

Reaction Scheme:

Caption: Synthesis of TBNPA from Pentaerythritol.

Experimental Protocol: [8]

-

To a reaction vessel, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g (22.67 mol) of acetic acid.

-

With stirring, add 639.2g (4.0 mol) of liquid bromine dropwise, maintaining the internal temperature below 50°C.

-

Slowly raise the temperature to 120°C and continue stirring for 6 hours.

-

After the reaction, reduce the temperature to 80°C and recover acetic acid and hydrobromic acid by distillation under reduced pressure.

-

Add 975 mL of methanol to the residue and perform alcoholysis at 80°C for 2 hours.

-

Recover methanol and methyl acetate by distillation under reduced pressure.

-

Cool the residue to 50°C and add 1000 mL of water. Adjust the pH to 7.0-8.0 with a 10% sodium carbonate aqueous solution and stir for 30 minutes.

-

Cool to 50°C and add 585 mL of n-pentane, stir for 30 minutes, and then separate the layers.

-

Cool the organic phase to 0°C to precipitate white crystals.

-

Filter the crystals by suction, and dry at 50°C for 6 hours to obtain the final product.

| Parameter | Value | Reference |

| Yield | 93% | [8] |

| Purity (GC) | 99.6% | [8] |

Applications in Polymer Chemistry

The trifunctional nature of this compound makes it a valuable monomer for the synthesis of complex polymer architectures.

Reactive Flame Retardants

As a reactive flame retardant, this compound is chemically incorporated into the polymer backbone, typically through its hydroxyl group. This prevents leaching of the flame retardant over time, providing more permanent fire resistance. It is widely used in the production of polyurethanes, elastomers, and coatings.[1][3][9] The mechanism of flame retardancy involves the release of bromine radicals at high temperatures, which interrupt the combustion cycle in the gas phase.[1]

Synthesis of Hyperbranched Polymers

This compound can be utilized as an AB₂ monomer for the one-pot synthesis of hyperbranched polymers.[5] In this context, the hydroxyl group acts as the 'A' functionality, while the two bromomethyl groups act as the 'B' functionalities.

Caption: Conceptual workflow for hyperbranched polymer synthesis.

A general procedure for the synthesis of hyperbranched polyethers involves the reaction of this compound with a dicarboxylic acid.

Experimental Protocol (Conceptual): [10]

-

In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve a suitable dicarboxylic acid (e.g., adipic acid) and a base (e.g., triethylamine) in a solvent like N,N-dimethylformamide (DMF).

-

Slowly add a solution of this compound in DMF to the reaction mixture at an elevated temperature (e.g., 80-100°C).

-

The hydroxyl group of the propanol reacts with one of the carboxylic acid groups.

-

The remaining carboxylic acid group can then react with the bromomethyl groups of another monomer unit, leading to the formation of a branched structure.

-

The reaction is continued for several hours until the desired molecular weight is achieved.

Applications in Dendrimer Synthesis

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined structure. This compound can serve as a core molecule for the divergent synthesis of dendrimers. The three bromine atoms provide anchor points for the attachment of subsequent generations of branching units.

Caption: Divergent dendrimer synthesis from a TBNPA core.

The synthesis of dendrimers is a stepwise process, with each step representing the addition of a new generation. The hydroxyl group on the TBNPA core can be further functionalized to introduce additional branching points or desired surface functionalities.

Synthesis of Heterocyclic and Other Nitrogen-Containing Compounds

The 1,3-dihalide motif present in this compound and its derivatives is a valuable precursor for the synthesis of four-membered heterocyclic rings like oxetanes and azetidines.[7] These structures are of significant interest in medicinal chemistry.

Furthermore, the bromomethyl groups are susceptible to nucleophilic substitution by nitrogen-containing nucleophiles, enabling the synthesis of a variety of nitrogen-containing compounds. For instance, reaction with sodium azide can produce the corresponding triazide, a precursor to triamines or other nitrogen-rich compounds.[11]

Reaction with Sodium Azide: [11]

-

Reactants: this compound, Sodium Azide (NaN₃)

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 100°C

-

Reaction Time: 28 hours

-

Yield: ~100%

This reaction provides a straightforward route to 3-azido-2,2-bis(azidomethyl)propan-1-ol, a versatile intermediate for click chemistry and the synthesis of nitrogen-containing heterocycles.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is a combustible solid and is incompatible with strong oxidizing agents.[2][12] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[12] Store in a cool, dry, and dark location in a tightly sealed container.[12]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in both polymer chemistry and fine organic synthesis. Its primary role as a reactive flame retardant is well-established, offering a means to create safer materials. Beyond this, its utility as an AB₂ monomer for hyperbranched polymers and as a core for dendrimer synthesis opens avenues for the creation of complex, three-dimensional macromolecules with tailored properties. Furthermore, its application in the synthesis of medicinally relevant heterocyclic compounds and other nitrogen-containing molecules underscores its importance for researchers in drug discovery and development. The synthetic protocols and data presented in this guide aim to facilitate the broader application of this valuable chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1522-92-5 [chemicalbook.com]

- 3. This compound CAS 1522-92-5 - Chemical Supplier Unilong [unilongindustry.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. eq.uc.pt [eq.uc.pt]

- 7. benchchem.com [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. China this compound Manufacturers Suppliers Factory - Made in China [rixingxincai.com]

- 10. benchchem.com [benchchem.com]

- 11. lookchem.com [lookchem.com]

- 12. This compound(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Bromo-2,2-bis(bromomethyl)propanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical safety and handling precautions for 3-Bromo-2,2-bis(bromomethyl)propanol (CAS No. 1522-92-5). Given that the toxicological properties of this compound have not been exhaustively investigated, a cautious and informed approach is paramount. This document synthesizes available data to provide a comprehensive overview of potential hazards, exposure controls, and emergency procedures, alongside standardized experimental protocols for hazard assessment.

Section 1: Chemical and Physical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its safe handling and storage.

| Property | Value |

| CAS Number | 1522-92-5 |

| Molecular Formula | C₅H₉Br₃O |

| Molecular Weight | 324.87 g/mol |

| Appearance | White solid |

| Melting Point | 90 - 95 °C |

| Synonyms | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-; Pentaerythritol tribromohydrin; Tribromoneopentyl alcohol |

Section 2: Hazard Identification and GHS Classification

While comprehensive toxicological data is limited, available information allows for a preliminary hazard assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Irritation - Category 2A |

| Warning | H319: Causes serious eye irritation.[1][2] |

| Skin Irritation - Category 2 | H315: Causes skin irritation. | ||